molecular formula C18H13N7O3S2 B12368819 Vegfr-2-IN-42

Vegfr-2-IN-42

Cat. No.: B12368819
M. Wt: 439.5 g/mol
InChI Key: JHKXJJNUSQQISU-UHFFFAOYSA-N
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Description

Vegfr-2-IN-42 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels. This compound is of significant interest in cancer research due to its potential to inhibit tumor growth by blocking angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-42 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a quinoxaline derivative, followed by various functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-42 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups like halides or amines .

Scientific Research Applications

Vegfr-2-IN-42 has a wide range of scientific research applications, including:

Mechanism of Action

Vegfr-2-IN-42 exerts its effects by binding to the VEGFR-2 receptor, preventing its activation by vascular endothelial growth factors (VEGFs). This inhibition blocks the downstream signaling pathways involved in angiogenesis, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. By inhibiting these pathways, this compound reduces endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vegfr-2-IN-42 is unique in its specific targeting of VEGFR-2, offering a more focused approach to inhibiting angiogenesis compared to multi-targeted inhibitors. This specificity may result in fewer off-target effects and improved therapeutic outcomes .

Properties

Molecular Formula

C18H13N7O3S2

Molecular Weight

439.5 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[5-(6-nitroquinazolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C18H13N7O3S2/c1-10-2-4-11(5-3-10)21-16(26)22-17-23-24-18(30-17)29-15-13-8-12(25(27)28)6-7-14(13)19-9-20-15/h2-9H,1H3,(H2,21,22,23,26)

InChI Key

JHKXJJNUSQQISU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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